Cas no 64703-98-6 (1-O-beta-D-glucopyranosyl-4-allylbenzene)
64703-98-6 structure
Product Name:1-O-beta-D-glucopyranosyl-4-allylbenzene
CAS-Nr.:64703-98-6
MF:C15H20O6
MW:296.315705299377
CID:2016162
PubChem ID:44338426
Update Time:2025-04-21
1-O-beta-D-glucopyranosyl-4-allylbenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-O-beta-D-glucopyranosyl-4-allylbenzene
- chavicol beta-D-glucopyranoside
- chavicol beta-D-glucoside
- Chavicol β-D-glucoside
- p-allylphenyl beta-D-glucopyranoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
- .BETA.-D-GLUCOPYRANOSIDE, 4-(2-PROPEN-1-YL)PHENYL
- CHEMBL179783
- beta-D-Glucopyranoside, 4-(2-propen-1-yl)phenyl
- HY-N12095
- A-D-glucoside
- DTXSID00215036
- chavicol-4-o-b-D-glucopyranoside
- Q27259529
- .BETA.-D-GLUCOPYRANOSIDE, 4-(2-PROPENYL)PHENYL
- Compound NP-022501
- 4FNB38KJGB
- 4-(2-PROPENYL)PHENYL-.BETA.-D-GLUCOPYRANOSIDE
- FEMA No. 4548
- 2-(hydroxymethyl)-6-[4-(prop-2-en-1-yl)phenoxy]oxane-3,4,5-triol
- UNII-4FNB38KJGB
- SCHEMBL5027443
- AKOS040737696
- P-ALLYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
- 4-ALLYLPHENYL .BETA.-D-GLUCOPYRANOSIDE
- 64703-98-6
- CS-0891669
- Chavicol
- 4-(2-Propenyl)phenyl-beta-d-glucopyranoside
- CHAVICOL .BETA.-D-GLUCOSIDE
- beta-D-Glucopyranoside, 4-(2-propenyl)phenyl
- O-b-Glucopyranoside
- Chavicol O-beta-glucopyranoside
- 4-(2-Propenyl)phenol, 9CI
- SCHEMBL14075611
- CHEBI:174822
- 2-(hydroxymethyl)-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
- DA-49646
- G88988
- (2S,3R,4S,5S,6R)-2-(4-allylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 4-(2-propenyl)phenyl-beta-dextro-glucopyranoside
- CHAVICOL 1-O-BETA-D-GLUCOPYRANOSIDE
- DTXCID00137527
- 4-ALLYLPHENYL BETA-D-GLUCOPYRANOSIDE
-
- Inchi: 1S/C15H20O6/c1-2-3-9-4-6-10(7-5-9)20-15-14(19)13(18)12(17)11(8-16)21-15/h2,4-7,11-19H,1,3,8H2/t11-,12-,13+,14-,15-/m1/s1
- InChI-Schlüssel: BGWWYZXBGAKMRB-UXXRCYHCSA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(CC=C)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 296.12598835g/mol
- Monoisotopenmasse: 296.12598835g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 5
- Komplexität: 328
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 99.4Ų
1-O-beta-D-glucopyranosyl-4-allylbenzene Verwandte Literatur
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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